2-(3,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide

Description

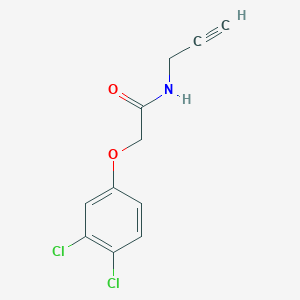

2-(3,4-Dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a dichlorophenoxy group and a propynyl group attached to the nitrogen atom of the acetamide

Properties

Molecular Formula |

C11H9Cl2NO2 |

|---|---|

Molecular Weight |

258.10 g/mol |

IUPAC Name |

2-(3,4-dichlorophenoxy)-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-5-14-11(15)7-16-8-3-4-9(12)10(13)6-8/h1,3-4,6H,5,7H2,(H,14,15) |

InChI Key |

GKFQEENFPLVSHO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)COC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

Preparation of 3,4-Dichlorophenol: This can be synthesized by chlorination of phenol.

Formation of 3,4-Dichlorophenoxyacetic Acid: Reacting 3,4-dichlorophenol with chloroacetic acid under basic conditions.

Amidation: The final step involves the reaction of 3,4-dichlorophenoxyacetic acid with propargylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group.

Reduction: Reduction reactions could target the carbonyl group of the acetamide.

Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: Potential use as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

Drug Development: Investigated for potential therapeutic properties.

Industry

Agriculture: Possible use as a herbicide or pesticide.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

2-(3,4-Dichlorophenoxy)acetic Acid: Similar structure but lacks the acetamide group.

N-(Prop-2-yn-1-yl)acetamide: Similar structure but lacks the dichlorophenoxy group.

Uniqueness

2-(3,4-Dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is unique due to the combination of the dichlorophenoxy and propynyl groups, which may confer specific reactivity and biological activity not seen in the similar compounds listed above.

Biological Activity

2-(3,4-Dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of pain modulation and receptor interactions. This article explores the biological activity of this compound, including its receptor affinities, effects on pain models, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H12Cl2N2O2

- Molecular Weight : 287.14 g/mol

Receptor Affinity

Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors. For instance, a related compound showed a high selectivity for the σ1 receptor over the σ2 receptor, with a Ki value of 42 nM, indicating strong binding capability . This selectivity suggests potential therapeutic applications in managing conditions associated with these receptors.

Antinociceptive Effects

In vivo studies have demonstrated that the compound can reduce nociception in formalin-induced pain models. The administration of related compounds resulted in a dose-dependent decrease in pain response, suggesting that this class of compounds may be effective in treating inflammatory pain . The mechanism involves interaction with sigma receptors, which are implicated in pain modulation pathways.

Study 1: Sigma Receptor Binding

A study evaluated the binding affinity of a derivative of this compound against σ1 and σ2 receptors. The results indicated that the compound has a significant preference for σ1 receptors, which are known to play a role in pain perception and modulation. The docking studies suggested important interactions between the compound and key amino acids within the receptor binding pocket .

Study 2: Pain Modulation

In another study involving formalin tests, related compounds demonstrated notable antinociceptive properties. The results showed that both peripheral and central administration of these compounds led to significant reductions in pain scores compared to control groups. This highlights the potential for developing new analgesics based on this chemical structure .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12Cl2N2O2 |

| Molecular Weight | 287.14 g/mol |

| Sigma Receptor Ki | 42 nM (for related compound) |

| Antinociceptive Effect | Significant reduction in formalin-induced pain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.